4-Carboxy-Mephedrone Hydrochloride

Description

Significance of Synthetic Cathinone (B1664624) Metabolite Characterization in Forensic Science and Toxicology

The characterization of synthetic cathinone metabolites is of paramount importance for clinical and forensic laboratories. rsc.orgnih.govresearchgate.net The parent compounds are often rapidly metabolized in the body, making their detection window brief. Identifying the metabolites, which can be present in biological samples for a longer duration and at higher concentrations, is crucial for confirming consumption. nih.govnih.gov This is essential for law enforcement in cases of impaired driving or criminal investigations, and for healthcare professionals in diagnosing and managing intoxications. ojp.gov

Furthermore, the complex and varied metabolic pathways of synthetic cathinones, which can include N-dealkylation, β-ketone reduction, and hydroxylation, result in a multitude of metabolites. nih.govresearchgate.net Understanding these pathways helps in predicting potential biomarkers of use for a wide range of related compounds. The inherent instability of some parent cathinones under certain storage and analytical conditions also underscores the need to identify more stable metabolites for reliable toxicological analysis. ojp.gov The continuous emergence of new synthetic cathinone analogs further necessitates a thorough understanding of their metabolism to keep analytical methods current and effective. ojp.govnih.gov

Overview of 4-Carboxy-Mephedrone Hydrochloride as a Key Metabolite of Mephedrone (B570743)

Mephedrone, also known as 4-methylmethcathinone (4-MMC), undergoes extensive metabolism in the human body. wikipedia.org One of the primary metabolic routes involves the oxidation of the tolyl group, leading to the formation of 4-carboxy-mephedrone. researchgate.netwikipedia.org This metabolite, in its hydrochloride salt form, is a key analytical target in forensic investigations.

Studies have consistently shown that 4-carboxy-mephedrone is a major metabolite of mephedrone found in biological samples. nih.govwikipedia.org In fact, it is often the most abundant metabolite detected in both plasma and urine. nih.govkcl.ac.uknih.gov Its concentration in urine can be approximately ten times higher than that of the parent mephedrone. nih.govacs.org This high concentration makes it a reliable marker for confirming mephedrone intake, even when the parent drug is no longer detectable.

Rationale for Comprehensive Analytical and Metabolic Investigation of the Chemical Compound

A comprehensive analytical and metabolic investigation of this compound is justified for several reasons. Firstly, its prominence as a major metabolite makes it an essential target for developing sensitive and specific analytical methods for forensic and clinical toxicology. rsc.orgnih.govresearchgate.net Validated methods for its quantification are necessary for accurate interpretation of toxicological findings. dundee.ac.uk

Finally, detailed investigation of this metabolite contributes to a broader understanding of the metabolic pathways of synthetic cathinones as a class. nih.govnih.gov This information can aid in predicting the metabolites of newly emerging synthetic cathinones, allowing for the proactive development of analytical methods. The study of its chemical properties, such as stability, is also crucial for ensuring the accuracy and reliability of forensic analyses. kcl.ac.uk

Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄ClNO₃ | nih.gov |

| Molecular Weight | 243.68 g/mol | nih.gov |

| IUPAC Name | 4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride | nih.gov |

| CAS Number | 1826882-12-5 | nih.govlgcstandards.com |

| Parent Compound | Mephedrone metabolite M7 | nih.gov |

Mephedrone and its Detected Metabolites

The metabolism of mephedrone is a complex process resulting in several key metabolites that are targeted in forensic analysis. The primary enzyme responsible for the Phase I metabolism of mephedrone is Cytochrome P450 2D6 (CYP2D6). nih.gov

| Compound | Metabolic Pathway from Mephedrone | Significance |

| Nor-mephedrone | N-demethylation | A key active metabolite, often detected in plasma and urine. wikipedia.orgnih.gov |

| Dihydro-mephedrone | Reduction of the ketone moiety | Another significant metabolite found in biological samples. wikipedia.orgnih.gov |

| Hydroxytolyl-mephedrone | Oxidation of the tolyl group | A hydroxylated metabolite identified in vitro and in forensic cases. wikipedia.orgnih.gov |

| 4-Carboxy-mephedrone | Oxidation of the tolyl group | The most abundant metabolite in urine and a crucial marker for mephedrone use. nih.govwikipedia.orgacs.org |

| Dihydro-nor-mephedrone | Combination of N-demethylation and ketone reduction | A metabolite detected in human samples. nih.gov |

| N-succinyl-nor-mephedrone | Further metabolism of nor-mephedrone | A metabolite with a longer elimination half-life. nih.gov |

Analytical Techniques for the Detection of Mephedrone and its Metabolites

A variety of advanced analytical techniques are employed for the detection and quantification of mephedrone and its metabolites in biological matrices. The choice of method often depends on the required sensitivity, selectivity, and the specific context of the analysis (e.g., screening vs. confirmation).

| Analytical Technique | Description | Key Findings/Applications |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | A highly sensitive and selective technique that separates compounds using liquid chromatography and identifies them based on their mass-to-charge ratio. | Considered the gold standard for the quantification of mephedrone and its metabolites in various biological samples including blood, plasma, urine, and fingerprints. rsc.orgnih.govnih.govnih.govnih.govspringernature.com It offers high sensitivity, allowing for the detection of low concentrations of analytes. researchgate.net |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A technique that separates volatile compounds using gas chromatography and identifies them by mass spectrometry. | Commonly used for the analysis of synthetic cathinones. springernature.comnih.gov However, cathinones can be susceptible to thermal degradation during GC analysis, which needs to be considered. nih.gov |

| Paper Spray-Mass Spectrometry (PS-MS) | An ambient ionization technique where a sample on a paper substrate is directly analyzed by mass spectrometry, requiring minimal sample preparation. | A rapid screening tool for the detection of mephedrone in fingerprints, though it is generally less sensitive than LC-MS/MS. rsc.orgnih.govresearchgate.net |

| Forensic Electrochemistry | Utilizes electrochemical methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) for the detection of electroactive substances. | Shows potential for the rapid and sensitive detection of mephedrone metabolites like nor-mephedrone and 4-methylephedrine in buffer solutions and diluted human urine. acs.org |

| Spectroelectrochemistry (EC-SERS) | Combines electrochemistry with surface-enhanced Raman spectroscopy to provide both identification and quantification capabilities. | A promising technique for the rapid and selective detection of synthetic cathinones like mephedrone, even in complex mixtures. nih.gov |

| Capillary Electrophoresis | An analytical technique that separates ions based on their electrophoretic mobility in a capillary filled with an electrolyte. | Has been developed for the chiral separation of mephedrone and its metabolites, which is important for understanding the stereoselective metabolism of the drug. nih.gov |

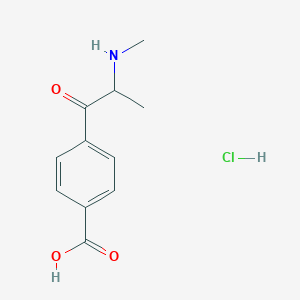

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14ClNO3 |

|---|---|

Molecular Weight |

243.68 g/mol |

IUPAC Name |

4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15;/h3-7,12H,1-2H3,(H,14,15);1H |

InChI Key |

IUMNINNRIBRZKU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=CC=C(C=C1)C(=O)O)NC.Cl |

Origin of Product |

United States |

Synthetic Chemistry and Derivatization Approaches for 4 Carboxy Mephedrone Hydrochloride

Strategies for Laboratory Synthesis of the Chemical Compound

The laboratory synthesis of 4-Carboxy-Mephedrone Hydrochloride typically mirrors its metabolic formation pathway, which involves the oxidation of the 4-methyl group (tolyl moiety) of mephedrone (B570743) to a carboxylic acid. safrole.com Therefore, a common strategy involves the initial synthesis of mephedrone, followed by a subsequent oxidation step.

Precursor Compounds and Reaction Pathways for Carboxylic Acid Formation

The synthesis of mephedrone itself generally starts from commercially available 4-methylpropiophenone. chemicalbook.comsafrole.com The process involves a multi-step reaction sequence. scribd.comnih.gov

A plausible and commonly cited pathway for mephedrone synthesis proceeds as follows:

Bromination : The first step is the bromination of 4-methylpropiophenone, typically at the α-carbon position, to yield 2-bromo-4'-methylpropiophenone (B29744). This reaction is often carried out using elemental bromine in a suitable solvent like glacial acetic acid. scribd.comies.gov.pl

Amination : The resulting α-bromoketone is then reacted with methylamine (B109427) (or its hydrochloride salt in the presence of a base) to substitute the bromine atom with a methylamino group. chemicalbook.comnih.gov This nucleophilic substitution reaction forms the mephedrone free base.

Salt Formation : Due to the instability of the free base, the product is converted to its hydrochloride salt by adding hydrochloric acid. The resulting 4-methylmethcathinone hydrochloride can then be purified, often by recrystallization from a solvent like acetone. scribd.comresearchgate.net

Once mephedrone is synthesized, the crucial step is the formation of the carboxylic acid group. This is achieved through the oxidation of the 4-methyl group on the phenyl ring. While specific documented syntheses for 4-Carboxy-Mephedrone are not abundant in scientific literature, the transformation is a standard procedure in organic chemistry. Strong oxidizing agents are required for this conversion.

Table 1: Precursor Compounds for Synthesis

| Compound Name | Structure | Role |

| 4-Methylpropiophenone |  | Starting Material chemicalbook.comsafrole.com |

| 2-Bromo-4'-methylpropiophenone |  | Intermediate ies.gov.pl |

| Methylamine |  | Reagent for Amination nih.gov |

| Mephedrone (4-Methylmethcathinone) |  | Direct Precursor for Oxidation |

Optimization of Synthetic Yields and Purity

Optimizing the synthesis of this compound involves careful control of reaction conditions and effective purification methods for both the intermediate (mephedrone) and the final product.

Reaction Conditions : For the initial mephedrone synthesis, controlling the temperature during bromination is key to preventing unwanted side reactions. The subsequent amination step's yield can be influenced by the choice of solvent and base. scribd.com For the final oxidation step, the choice of oxidizing agent (e.g., potassium permanganate, chromium trioxide) and reaction conditions (temperature, pH) is critical to maximize the conversion of the methyl group to a carboxylic acid without degrading other parts of the molecule. safrole.com

Purification : Purifying the final product, 4-Carboxy-Mephedrone, presents a challenge due to its zwitterionic nature, possessing both a basic secondary amine and an acidic carboxylic acid group. Standard purification techniques for such amino acid-like compounds include:

Recrystallization : This can be effective if a suitable solvent system is identified that can solubilize the compound at high temperatures and allow it to crystallize upon cooling, leaving impurities behind.

Ion-Exchange Chromatography : This technique is well-suited for separating zwitterionic compounds from non-ionic or differently charged impurities. tandfonline.com

Isoelectric Precipitation : Adjusting the pH of a solution to the isoelectric point of the molecule can cause it to precipitate, allowing for its separation.

Synthesis of Deuterium-Labeled Analogues for Isotopic Dilution Mass Spectrometry

Isotopically labeled internal standards are essential for accurate quantification in mass spectrometry by correcting for matrix effects and variations in sample processing. For 4-Carboxy-Mephedrone, deuterium-labeled analogues, such as 4-Carboxy-Mephedrone-d3, are used. cymitquimica.comcuny.edu

The synthesis of these labeled compounds typically follows the same pathway as the unlabeled analogue, but uses a deuterated reagent at a key step. The most common approach is to introduce the deuterium (B1214612) label during the synthesis of the mephedrone precursor.

A likely synthetic route for 4-Carboxy-Mephedrone-d3 involves:

Synthesis of 2-bromo-4'-methylpropiophenone as described previously.

Reaction with deuterated methylamine (CD3NH2) or its hydrochloride salt instead of standard methylamine. mdma.ch This incorporates the trideuteromethyl group onto the nitrogen atom, forming mephedrone-d3.

Subsequent oxidation of the 4-methyl group of mephedrone-d3 to yield the final product, 4-Carboxy-Mephedrone-d3.

The use of a stable, labeled internal standard like this is crucial for robust analytical methods, particularly in complex biological matrices like plasma and urine. nih.gov General methods for deuterium labeling often involve H-D exchange reactions catalyzed by agents like palladium on carbon in the presence of D₂O. nih.gov

Derivatization Techniques for Enhanced Chromatographic and Spectroscopic Analysis

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound, such as its volatility for gas chromatography (GC) or its detectability. sigmaaldrich.com 4-Carboxy-Mephedrone has two reactive functional groups—a secondary amine and a carboxylic acid—that can be targeted for derivatization.

For Gas Chromatography-Mass Spectrometry (GC-MS): GC analysis requires compounds to be volatile and thermally stable. The polar nature of 4-Carboxy-Mephedrone makes it unsuitable for direct GC analysis. sigmaaldrich.com Derivatization is therefore mandatory and typically involves a two-step process:

Esterification : The carboxylic acid group is converted into a less polar ester, for example, by reacting it with an alcohol (like methanol (B129727) or propanol) in the presence of an acid catalyst (e.g., acetyl chloride). nih.govscispace.com This increases volatility.

Acylation : The secondary amine is reacted with an acylating agent to replace the active hydrogen, which improves chromatographic peak shape and thermal stability. ojp.gov Fluorinated anhydrides are commonly used reagents for this purpose. oup.com

For Liquid Chromatography-Mass Spectrometry (LC-MS): While LC-MS can often analyze polar compounds directly, derivatization can still be employed to enhance ionization efficiency and improve sensitivity. science.gov

Acylation : Reagents like pentafluoropropionic anhydride (B1165640) (PFPA) can be used to derivatize the amine group, which can improve chromatographic retention on reversed-phase columns and enhance detection in negative ion mode mass spectrometry. researchgate.net

Amine-Reactive Reagents : Reagents such as 9-fluorenyl methyl chloroformate (FMOC-Cl) or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) are used to tag primary and secondary amines, adding a fluorescent or UV-active group to the molecule for enhanced optical detection. creative-proteomics.com

Table 2: Common Derivatization Reagents and Their Applications

| Reagent | Target Functional Group(s) | Analytical Technique | Purpose |

| Acetyl Chloride / Alcohol | Carboxylic Acid | GC-MS | Esterification to increase volatility. nih.gov |

| Pentafluoropropionic Anhydride (PFPA) | Secondary Amine | GC-MS, LC-MS | Acylation to improve peak shape and thermal stability; enhances detectability. rsc.orgnih.gov |

| Heptafluorobutyric Anhydride (HFBA) | Secondary Amine | GC-MS | Acylation to improve chromatographic properties and create characteristic mass fragments. rsc.orgoup.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Carboxylic Acid, Secondary Amine | GC-MS | Silylation to increase volatility and thermal stability. lmaleidykla.lt |

| 9-Fluorenyl methyl chloroformate (FMOC-Cl) | Secondary Amine | HPLC-Fluorescence/UV | Adds a fluorescent/UV-active tag for enhanced optical detection. creative-proteomics.com |

Table 3: List of Compound Names

| Abbreviation / Trivial Name | Systematic Name |

| 4-Carboxy-Mephedrone | 4-[2-(Methylamino)propanoyl]benzoic acid |

| Mephedrone | (RS)-2-(Methylamino)-1-(4-methylphenyl)propan-1-one |

| 4-Methylpropiophenone | 1-(4-Methylphenyl)propan-1-one |

| 2-Bromo-4'-methylpropiophenone | 2-Bromo-1-(4-methylphenyl)propan-1-one |

| PFPA | Pentafluoropropionic anhydride |

| HFBA | Heptafluorobutyric anhydride |

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide |

| FMOC-Cl | 9-Fluorenyl methyl chloroformate |

| AQC | 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate |

Metabolic Investigations of Mephedrone Yielding 4 Carboxy Mephedrone Hydrochloride Non Human and in Vitro Focus

In Vitro Metabolic Pathways in Liver Microsomal and Hepatocyte Systems

In vitro models, particularly those employing liver microsomes and hepatocytes, have been instrumental in elucidating the metabolic fate of mephedrone (B570743). These systems provide a controlled environment to study the enzymatic reactions responsible for the biotransformation of the parent compound into its various metabolites, including 4-carboxy-mephedrone.

Identification of Phase I Enzymatic Transformations Leading to Carboxylic Acid Formation

The journey from mephedrone to 4-carboxy-mephedrone involves a series of Phase I enzymatic transformations. The primary pathway begins with the oxidation of the tolyl methyl group of mephedrone to form 4-hydroxytolyl-mephedrone. nih.govkcl.ac.uk This initial hydroxylation is a critical step, creating an intermediate that can undergo further oxidation. Subsequent enzymatic activity leads to the oxidation of the newly formed alcohol group into a carboxylic acid, resulting in the formation of 4-carboxy-mephedrone. nih.govkcl.ac.uk Studies using human liver microsomes have successfully identified both 4-hydroxytolyl-mephedrone and 4-carboxy-mephedrone as metabolites. nih.gov

Another related metabolite, 4-carboxy-dihydro-mephedrone, has also been identified in in vitro systems. nih.gov This suggests that the reduction of the β-keto group of mephedrone can occur alongside or prior to the oxidation of the tolyl moiety.

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the Phase I metabolism of a vast array of xenobiotics, including mephedrone. Research utilizing cDNA-expressed CYP enzymes and human liver microsomal preparations has pinpointed Cytochrome P450 2D6 (CYP2D6) as the main enzyme responsible for the in vitro Phase I metabolism of mephedrone. nih.govresearchgate.net Inhibition of CYP2D6 in in vitro studies has been shown to significantly reduce the elimination of mephedrone, underscoring its primary role. researchgate.net While CYP2D6 is the principal contributor, some minor involvement of other NADPH-dependent enzymes has also been noted. nih.gov

The biotransformation process is a cascade of events where the initial products of CYP-mediated oxidation serve as substrates for subsequent enzymatic reactions, ultimately leading to the formation of more polar metabolites like 4-carboxy-mephedrone, which can be more readily excreted from the body.

Animal Model Studies on Mephedrone Metabolism and 4-Carboxy-Mephedrone Hydrochloride Production

Animal models, particularly rats, have provided valuable in vivo data that complements in vitro findings. Studies involving the administration of mephedrone to rats have confirmed the production of 4-carboxy-mephedrone as a significant metabolite. Analysis of rat urine has revealed the presence of a range of Phase I metabolites, including those resulting from the oxidation of the tolyl group to a carboxylic acid. nih.gov

| Metabolite | Metabolic Pathway | System/Model |

| 4-Hydroxytolyl-mephedrone | Oxidation of the tolyl methyl group | Human liver microsomes nih.gov |

| 4-Carboxy-mephedrone | Further oxidation of 4-hydroxytolyl-mephedrone | Human liver microsomes nih.gov, Rat urine nih.gov |

| 4-Carboxy-dihydro-mephedrone | Reduction of β-keto group and oxidation of tolyl moiety | Human liver microsomes nih.gov |

| 4-Carboxynormephedrone | N-demethylation and oxidation of tolyl moiety | Rat urine nih.gov |

Comparative Metabolism of Mephedrone Analogues and the Chemical Compound

The study of mephedrone analogues provides valuable insights into how structural modifications influence metabolic pathways, including the formation of carboxy metabolites. For instance, the metabolism of mexedrone, an analogue of mephedrone, has been investigated in vitro using human liver microsomes. While hydroxylation and dealkylation were identified as the main metabolic reactions for mexedrone, the potential for the formation of a carboxylated metabolite is recognized due to its structural similarity to mephedrone. unife.it

Structure-Metabolism Relationship (SMR) Studies for Carboxy-Metabolites

Structure-metabolism relationship (SMR) studies aim to correlate the chemical structure of a compound with its metabolic fate. For synthetic cathinones, key structural features significantly influence their biotransformation. nih.govresearchgate.net The presence of the 4-methyl group on the phenyl ring of mephedrone is the critical determinant for the formation of 4-carboxy-mephedrone. kcl.ac.uk This benzylic methyl group is susceptible to oxidation by CYP enzymes, initiating the metabolic cascade towards the carboxylic acid. nih.gov

Forensic Science Applications: Detection and Identification in Evidential Samples

Importance of 4-Carboxy-Mephedrone Hydrochloride as a Forensic Biomarker for Mephedrone (B570743) Exposure

The utility of a compound as a forensic biomarker is determined by its specificity, detectability, and the temporal window it provides for confirming exposure. This compound, a phase I metabolite of mephedrone, has been identified as a crucial biomarker for establishing the consumption of its parent compound. researchgate.netmdpi.com

Mephedrone undergoes extensive metabolism in the human body through several pathways, including the oxidation of the tolyl group, which results in the formation of 4-hydroxytolyl-mephedrone, followed by further oxidation to 4-carboxy-mephedrone. researchgate.netmdpi.com Studies on the pharmacokinetics of mephedrone have demonstrated that 4-carboxy-mephedrone is a major metabolite. In controlled human administration studies, it has been found to be the most abundant metabolite in plasma and the primary metabolite excreted in urine, with amounts recovered being approximately ten times those of the parent mephedrone. Its prominence in these key biological matrices makes it an excellent and reliable target for forensic analysis, confirming ingestion of mephedrone even when the parent drug is no longer detectable.

However, the stability of metabolites is a critical consideration in forensic toxicology. Studies have shown that 4-carboxy-mephedrone can be unstable in whole blood samples, particularly when stored at refrigerated temperatures (+4°C), where significant degradation has been observed over several days. Storage at -20°C improves stability, making it the recommended condition for preserving the integrity of toxicological evidence.

Sample Preparation Techniques for Forensic Analysis

The accurate analysis of this compound from complex biological matrices, such as blood and urine, necessitates robust sample preparation techniques to isolate the analyte and remove potential interferences. The most common methods employed are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.comijisrt.com

Solid Phase Extraction (SPE) Protocols for Extraction from Complex Matrices

Solid-phase extraction is a widely used technique in forensic toxicology due to its efficiency, selectivity, and potential for automation. ijisrt.comresearchgate.net It offers improved analyte recovery and reduced matrix interference compared to other methods. ijisrt.com For synthetic cathinones and their metabolites, mixed-mode SPE cartridges, which combine two different retention mechanisms (e.g., ion exchange and reversed-phase), are often employed to achieve effective isolation from matrices like whole blood. ojp.gov

A typical mixed-mode SPE protocol for extracting mephedrone metabolites from whole blood involves conditioning the cartridge, loading the pre-treated sample, washing away interferences, and finally eluting the analytes of interest with a specific solvent mixture. The recovery rates for mephedrone metabolites using SPE from biological matrices have been reported to be in the range of 50-73% from blood and 65-98% from urine. ojp.gov

Table 1: Example of a Mixed-Mode SPE Protocol This table represents a generalized workflow for SPE of synthetic cathinones and their metabolites.

| Step | Description | Example Reagents |

| Conditioning | Prepares the sorbent for sample interaction. | Methanol (B129727), followed by an acidic buffer (e.g., 0.1% formic acid). |

| Sample Loading | The pre-treated biological sample (e.g., diluted blood or urine) is passed through the cartridge. | Pre-treated blood/urine sample. |

| Washing | Removes interfering substances from the matrix. | Acidic buffer, followed by an organic solvent like methanol. |

| Elution | Recovers the target analyte from the sorbent. | A basic organic mixture (e.g., 1% ammonium (B1175870) hydroxide (B78521) in methanol). |

| Evaporation & Reconstitution | The eluate is evaporated to dryness and reconstituted in a small volume of mobile phase for analysis. | Nitrogen stream for evaporation; mobile phase for reconstitution. |

Liquid-Liquid Extraction (LLE) Techniques

Liquid-liquid extraction is a classical sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. ijisrt.com LLE is valued for its simplicity, though it can sometimes be affected by contamination and matrix effects. mdpi.com For the parent compound mephedrone, LLE methods have been developed using organic phases like a dichloromethane (B109758) and butanol mixture, followed by a back-extraction into an acidic aqueous phase, which can then be directly analyzed. lincoln.ac.uk Such protocols have demonstrated high recovery values, ranging from 83-109%. lincoln.ac.uk While a specific LLE protocol for this compound is not extensively detailed in the literature, the principles would be adapted based on its physicochemical properties, particularly its increased polarity compared to the parent drug.

Microextraction Methods

In recent years, there has been a trend towards the miniaturization of sample preparation, leading to the development of various microextraction techniques. These methods significantly reduce solvent consumption and sample volume, aligning with the principles of green analytical chemistry. nih.govresearchgate.net They are characterized by the use of a very small volume of an extracting phase relative to the sample volume. researchgate.net

Several microextraction techniques are applicable in a forensic context, including: nih.gov

Liquid-Phase Microextraction (LPME): This includes variations like single-drop microextraction (SDME) and hollow-fiber microextraction (HF-LPME).

Sorbent-Phase Microextraction: This category includes solid-phase microextraction (SPME), microextraction by packed sorbent (MEPS), and disposable pipette extraction (DPX). researchgate.netnih.gov

A notable application in this area is the analysis of drugs and their metabolites in fingerprints. One study evaluated paper spray-mass spectrometry (PS-MS), an ambient ionization technique that requires minimal sample preparation, for the detection of mephedrone and its metabolites from fingerprints following controlled administration. nih.govresearchgate.net While mephedrone was detected, nor-mephedrone was the only metabolite identified in a small percentage of samples, and 4-carboxy-mephedrone was not detected, likely due to sensitivity limitations of the direct analysis method compared to traditional extraction and LC-MS/MS analysis. nih.govresearchgate.net

Analysis of this compound in Seized Materials and Certified Reference Standards

The analysis of seized materials in forensic chemistry typically involves identifying the primary psychoactive compounds and any cutting agents present in powders, pills, or crystalline substances. nist.govnih.govnih.gov In this context, this compound, as a human metabolite, is not an expected analyte. Its presence is indicative of biological processing (i.e., human consumption) and therefore it is sought in biological samples, not in seized drug preparations. Forensic analysis of seized mephedrone would focus on identifying the parent drug and other synthetic cathinones or adulterants. nih.gov

The crucial role of this compound in the analysis of seized materials is indirect, through its use as a Certified Reference Standard . These standards are highly purified and characterized materials essential for forensic laboratories. They are used to:

Develop and validate analytical methods.

Confirm the identity of the metabolite in an unknown biological sample by comparing analytical data (e.g., retention time and mass spectra).

Accurately quantify the concentration of the metabolite in toxicological specimens.

The availability of certified reference materials for this compound is therefore fundamental to ensuring the accuracy and reliability of forensic toxicology results.

Table 2: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride |

| Molecular Formula | C₁₁H₁₄ClNO₃ |

| Molecular Weight | 243.68 g/mol |

| CAS Number | 1826882-12-5 |

Applications in Non-Human Biological Matrices for Forensic Purposes

The detection of this compound is also relevant in non-human matrices for various forensic and research purposes.

Animal Samples: In vivo studies using animal models, such as rats, are critical for understanding the metabolism and pharmacology of new drugs. researchgate.net The analysis of mephedrone and its metabolites, including 4-carboxy-mephedrone, in rat plasma, urine, and brain tissue helps to elucidate metabolic pathways and assess the potential for compounds to cross the blood-brain barrier. nih.gov This data is invaluable for interpreting toxicological findings in human cases.

Environmental Samples: Wastewater-based epidemiology has emerged as a tool to estimate public health trends, including illicit drug use within a community. By analyzing wastewater for specific drug biomarkers, researchers can gain insights into the prevalence of use. 4-Carboxy-Mephedrone has been proposed as a potential biomarker candidate for monitoring mephedrone consumption at a population level due to its high excretion rate in urine.

Considerations for Interpretation of Analytical Findings in Forensic Contexts

The interpretation of analytical findings related to this compound in a forensic context requires careful consideration of several factors. As 4-carboxy-mephedrone is a product of mephedrone metabolism, its detection provides strong evidence of the parent drug's consumption. wikipedia.orgnih.gov It is considered one of the main phase I metabolites. wikipedia.org

A crucial aspect for forensic interpretation is the stability of the analyte in biological samples. The integrity of a sample from collection to analysis is paramount for accurate quantitative results. Studies have shown that the stability of 4-carboxy-mephedrone is temperature-dependent. In human whole blood preserved with sodium fluoride/potassium oxalate, significant degradation of 4-carboxy-mephedrone occurs at +4°C. kcl.ac.uk After 10 days of storage at this temperature, a concentration loss of up to 48.1 ± 4.8% has been observed. kcl.ac.uk

Conversely, the metabolite is considerably more stable when stored at -20°C. kcl.ac.uk Even at this lower temperature, a loss of up to 22.6 ± 6.9% was noted for 4-carboxy-mephedrone after 10 days. kcl.ac.uk This instability, particularly at refrigerated temperatures, underscores the critical need for proper sample storage (i.e., freezing at -20°C) to ensure the reliability of quantitative measurements in forensic toxicology. kcl.ac.uk Failure to adhere to appropriate storage conditions can lead to an underestimation of the concentration of 4-carboxy-mephedrone, potentially impacting the interpretation of the extent of mephedrone use.

The following table details the stability of 4-Carboxy-Mephedrone in human whole blood at different storage temperatures over a 10-day period.

| Storage Temperature | Concentration Level | Concentration Loss after 10 Days (%) | Reference |

| +4°C | Low | 48.1 ± 4.8 | kcl.ac.uk |

| +4°C | High | 44.6 ± 6.5 | kcl.ac.uk |

| -20°C | Low | 9.6 ± 5.3 | kcl.ac.uk |

| -20°C | High | 22.6 ± 6.9 | kcl.ac.uk |

This table is interactive. Users can sort and filter the data as needed.

Therefore, when 4-carboxy-mephedrone is identified in a sample, forensic experts must consider the sample's storage history to accurately interpret the quantitative results. The presence of this metabolite confirms mephedrone intake, but the measured concentration is only reliable if the sample has been continuously stored at -20°C.

Structural Analogue Studies and Structure Activity Relationship Sar Insights

Comparative Analysis of Carboxylic Acid Metabolites of Related Synthetic Cathinones

The metabolism of mephedrone (B570743) and related synthetic cathinones can occur through several phase I reactions, including N-demethylation, reduction of the keto group, and oxidation of the tolyl group to a carboxylic acid, which results in the formation of 4-Carboxy-Mephedrone. researchgate.netnih.gov This metabolic step represents a significant structural modification, introducing a highly polar carboxyl group onto the aromatic ring.

Research into the pharmacological activity of mephedrone metabolites has demonstrated that this carboxylation is a deactivating pathway. Studies have found that 4-Carboxy-Mephedrone is the most abundant metabolite of mephedrone in plasma but exhibits no pharmacological activity at the primary targets of its parent compound: the dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov This is a stark contrast to mephedrone itself and other phase I metabolites like nor-mephedrone, which retain activity at these transporters. nih.govnih.gov

The loss of activity is a direct consequence of the added carboxyl group. SAR studies on cathinones indicate that substitutions on the phenyl ring can significantly impact transporter selectivity and potency. frontiersin.orgresearchgate.net The introduction of a bulky and highly polar group like a carboxylic acid drastically alters the molecule's physicochemical properties. This increases its hydrophilicity (water solubility), which likely impedes its ability to cross the blood-brain barrier and enter the central nervous system where these transporters are located. nih.gov Furthermore, the electronic properties of the aromatic ring are changed, which can disrupt the necessary interactions with the binding sites on the monoamine transporters. nih.gov

This principle extends to other carboxylated metabolites. For instance, the metabolite 4-COOH-nor-mephedrone, which results from both N-demethylation and carboxylation of mephedrone, has also been identified and is similarly inactive at monoamine transporters. nih.gov

Pharmacological Activity of Mephedrone and Its Metabolites at Monoamine Transporters

| Compound | Metabolic Relationship | Activity at DAT/NET/SERT | Reference |

|---|---|---|---|

| Mephedrone | Parent Compound | Active (Substrate/Releaser) | nih.govnih.govnih.gov |

| Nor-mephedrone | N-demethylated Metabolite | Active | nih.govnih.gov |

| 4-Hydroxytolyl-mephedrone (4-OH-Mephedrone) | Hydroxylated Metabolite | Active (Reduced Potency) | nih.gov |

| 4-Carboxy-Mephedrone | Carboxylic Acid Metabolite | Inactive | nih.gov |

| 4-COOH-nor-mephedrone | Carboxylic Acid Metabolite | Inactive | nih.gov |

Theoretical Predictions of Reactivity and Stability Based on Structural Features

The chemical structure of 4-Carboxy-Mephedrone Hydrochloride, featuring a carboxylic acid, a ketone, and a secondary amine, suggests specific areas of chemical reactivity and inherent instability. The presence of these functional groups makes the molecule susceptible to further metabolic processes and degradation in biological matrices.

Experimental stability studies confirm these theoretical predictions. 4-Carboxy-Mephedrone has been shown to be one of the most unstable metabolites of mephedrone in human whole blood. kcl.ac.uknih.gov Its stability is highly dependent on storage temperature. In samples stored at refrigerated temperatures (+4°C), significant degradation occurs over a short period. After 10 days of storage at +4°C, 4-Carboxy-Mephedrone concentrations decreased by approximately 48.1% in low concentration samples and 44.6% in high concentration samples. kcl.ac.uknih.gov Nor-mephedrone also showed significant instability under these conditions. kcl.ac.uknih.gov

In contrast, the stability of all analytes, including 4-Carboxy-Mephedrone, is substantially improved at freezing temperatures. When stored at -20°C for 10 days, the degradation of 4-Carboxy-Mephedrone was reduced, showing a concentration loss of 22.6% at a high concentration level. kcl.ac.uknih.gov This demonstrates that while the compound is inherently unstable in biological matrices, freezing is a recommended condition for preserving sample integrity for analytical purposes. nih.gov The instability of mephedrone itself has also been noted in other studies, highlighting the need for careful handling of specimens containing synthetic cathinones. nih.gov

Stability of 4-Carboxy-Mephedrone in Human Whole Blood Over 10 Days

| Storage Temperature | Analyte | Approximate Concentration Loss (%) | Reference |

|---|---|---|---|

| +4°C | 4-Carboxy-Mephedrone (Low Conc.) | 48.1% | kcl.ac.uknih.gov |

| 4-Carboxy-Mephedrone (High Conc.) | 44.6% | kcl.ac.uknih.gov | |

| -20°C | 4-Carboxy-Mephedrone (High Conc.) | 22.6% | kcl.ac.uknih.gov |

Computational Chemistry Approaches for Conformation and Electronic Structure

Computational chemistry and molecular modeling are powerful tools for elucidating the underlying reasons for the observed SAR of cathinone (B1664624) metabolites. These methods allow for theoretical investigation of a molecule's three-dimensional shape (conformation) and electronic properties, which govern its ability to bind to a biological target.

For mephedrone metabolites, computational studies have been used to explain the dramatic loss of pharmacological activity upon carboxylation. nih.gov Molecular modeling of the interaction between mephedrone metabolites and the serotonin transporter (SERT) supports the experimental data showing an impaired interaction. nih.gov The models suggest that the loss of affinity for SERT is due to the hydrophobic nature of a specific subpocket within the transporter's binding site. nih.gov

SAR studies have shown that hydrophobic interactions provided by substituents at the 4-position of the phenyl ring are often necessary for high potency at SERT. researchgate.net The parent compound, mephedrone, with its methyl group at this position, can favorably engage in these hydrophobic interactions. However, the introduction of the polar carboxylic acid group in 4-Carboxy-Mephedrone creates an unfavorable polar interaction in this hydrophobic pocket. nih.govresearchgate.net This mismatch prevents the metabolite from binding effectively to the transporter, thus rendering it pharmacologically inactive. These computational insights are crucial for refining SAR models, moving from simple correlations to a mechanistic understanding of drug-transporter interactions.

Quality Control and Reference Material Utilization in Research

Use of Certified Reference Materials (CRMs) for Analytical Assurance

Certified Reference Materials (CRMs) are fundamental to achieving analytical assurance in toxicology and forensic chemistry. A CRM is a highly characterized and stable material with one or more certified property values, produced under a robust quality system. caymanchem.com These materials serve as a benchmark for calibration and quality control, ensuring that analytical methods produce accurate and metrologically traceable results. caymanchem.com

For the specific identification and quantification of 4-Carboxy-Mephedrone Hydrochloride, the availability of a CRM is essential. lgcstandards.com It is a metabolite of the synthetic cathinone (B1664624) Mephedrone (B570743) and its presence in a biological sample can confirm ingestion of the parent compound. cymitquimica.comnih.gov Laboratories utilize CRMs of this compound as analytical reference standards to calibrate instrumentation, validate analytical methods, and as quality control samples to ensure the reliability of routine testing. lgcstandards.comcaymanchem.com The use of these standards is a requirement for laboratories seeking or maintaining accreditation under international standards such as ISO/IEC 17025 and ISO 17034. caymanchem.comcaymanchem.com

The certified value and associated uncertainty of a CRM provide a direct reference for laboratories to assess the bias and precision of their own measurements. This is crucial for synthetic cathinones, where the continuous emergence of new analogs and metabolites necessitates reliable analytical methods for their detection in various biological matrices. nih.govnih.gov

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-[2-(methylamino)propanoyl]benzoic acid;hydrochloride | nih.gov |

| Molecular Formula | C₁₁H₁₄ClNO₃ | nih.gov |

| Molecular Weight | 243.68 g/mol | nih.gov |

| CAS Number | 1826882-12-5 | nih.gov |

| Parent Compound | Mephedrone | cymitquimica.com |

| InChI | InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-3-5-9(6-4-8)11(14)15;/h3-7,12H,1-2H3,(H,14,15);1H | lgcstandards.comnih.gov |

Inter-laboratory Proficiency Testing and Harmonization of Methods

The analysis of synthetic cathinone metabolites like 4-Carboxy-Mephedrone presents specific challenges that underscore the need for robust and harmonized methods. Studies have shown that some cathinone metabolites, including 4-carboxy-mephedrone, can be unstable in biological matrices such as whole blood, with significant degradation observed over time, particularly at higher temperatures. kcl.ac.uk For instance, at +4°C, the concentration of 4-carboxy-mephedrone in a sample could decrease by over 40% after 10 days. kcl.ac.uk This instability requires the development of harmonized protocols for sample handling, storage, and analysis to ensure that results are not compromised. ojp.gov

The development of reliable analytical methods, such as those using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), is crucial for accurately quantifying these compounds. ojp.govkcl.ac.uk Method validation must assess parameters like selectivity, linearity, precision, and accuracy. nih.govkcl.ac.uk However, the diversity of available instrumentation and techniques across laboratories can lead to discrepancies. ojp.govresearchgate.net Proficiency testing schemes focused on synthetic cathinones and their metabolites allow for the evaluation of different methods and promote the harmonization of best practices, ensuring that analytical results are reliable and comparable, regardless of the laboratory performing the test. nih.govindustry.gov.au This is critical for the correct interpretation of toxicological findings in both clinical and forensic investigations. nih.gov

Table of Compound Names

| Compound Name |

|---|

| 3,4-Methylenedioxy-α-Pyrrolidinohexanophenone |

| 3-Methylmetcathinone |

| 4-Carboxy-Mephedrone |

| This compound |

| 4-Methylethcathinone |

| 4-MEC |

| 4-MMC |

| α-Pyrrolidinohexiophenone |

| Buphedrone |

| Butylone |

| Cocaethylene |

| Cocaine |

| Dihydro-mephedrone |

| Dihydro-nor-mephedrone |

| Ethcathinone |

| Ethylone |

| Hydroxytolyl-mephedrone |

| Ketamine |

| MDMA |

| Mephedrone |

| Mephedrone Hydrochloride |

| Methedrone |

| Methamphetamine |

| Methcathinone |

| Methylone |

| Nor-mephedrone |

| Pentedrone |

Emerging Analytical Technologies and Future Research Directions

Integration of Novel Separation and Detection Platforms

While liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) remain the gold standard for confirmation, the forensic community is increasingly integrating novel platforms to enhance sensitivity, specificity, and efficiency in the analysis of mephedrone (B570743) metabolites like 4-Carboxy-Mephedrone. nih.govojp.gov A significant consideration is the potential for thermal degradation of synthetic cathinones during GC/MS analysis, making alternative techniques such as LC-MS preferable for robust analysis. ojp.gov

Capillary Electrophoresis (CE): This technique has emerged as a powerful tool for the chiral separation of mephedrone and its metabolites. nih.govmdpi.com In one study, carboxymethylated β-cyclodextrin was identified as a highly effective chiral selector, enabling the separation of enantiomers. nih.govmdpi.com By optimizing factors like pH and selector concentration, CE methods can achieve high resolution, which is crucial for understanding the stereoselective metabolism of the parent compound. nih.gov

Ambient Ionization Mass Spectrometry (AIMS): Techniques such as Paper Spray-Mass Spectrometry (PS-MS) and Direct Analysis in Real-Time Tandem Mass Spectrometry (DART-MS/MS) offer rapid detection with minimal to no sample preparation. researchgate.netnih.govrsc.org PS-MS has been successfully used to detect mephedrone and its metabolite nor-mephedrone in fingerprints, demonstrating the potential for analyzing unconventional matrices. rsc.org While the LC-MS/MS method was found to be more sensitive, PS-MS provides a much faster alternative for preliminary screening. rsc.org DART-MS/MS has also been developed for the rapid screening of synthetic cathinones in blood and urine, offering an efficient and environmentally friendly analytical solution. nih.gov

Electrochemical Sensing: Electrochemical methods, particularly differential pulse voltammetry (DPV), are gaining traction as highly sensitive and selective detection platforms. acs.orgnih.gov Studies using boron-doped diamond electrodes (BDDE) have successfully characterized the electrochemical profiles of numerous synthetic cathinones, allowing for their detection and classification. acs.orgnih.govacs.org These methods are advantageous due to their potential for portability and operation with very small sample volumes. acs.org

High-Throughput Systems: To address the demands of high-caseload laboratories, ultrafast screening systems are being implemented. The RapidFire-Tandem Mass Spectrometry (RF-MS/MS) system, for instance, can analyze samples for synthetic cathinones in under 10 seconds per sample, representing a significant leap in throughput compared to conventional LC-MS/MS methods. oup.com

Table 1: Comparison of Novel Analytical Platforms for Mephedrone Metabolite Analysis

| Platform | Principle | Key Advantages for Metabolite Analysis |

|---|---|---|

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | Excellent for chiral separation of stereoisomeric metabolites; high resolution. nih.govmdpi.com |

| Paper Spray-MS (PS-MS) | Direct ionization from a paper substrate for MS analysis. | Extremely rapid; requires minimal sample preparation; suitable for trace evidence like fingerprints. rsc.org |

| DART-MS/MS | Direct ionization of gases, liquids, and solids in open air. | High speed; no chromatography needed; reduces solvent waste. nih.gov |

| Electrochemical Sensing (DPV) | Measures current response to a potential waveform. | High sensitivity and selectivity; potential for portable, on-site use; low cost. acs.orgnih.gov |

| RapidFire-MS/MS | High-speed solid-phase extraction coupled to MS. | Ultra-high throughput (seconds per sample); automatable for large-scale screening. oup.com |

Development of Rapid and On-Site Screening Methods for Metabolites

A major push in forensic toxicology is the development of tools that can be deployed in the field, providing rapid intelligence. While many screening tests target parent compounds, the focus is shifting to include their metabolites for a more conclusive picture of use.

Portable Electrochemical Analyzers: The research into DPV on boron-doped diamond electrodes is directly aimed at creating robust, portable devices for the on-site screening of synthetic cathinones. nih.govacs.org These methods have demonstrated high selectivity and sensitivity, with results showing 100% agreement with gold-standard LC-MS analysis in tests on seized samples. acs.org Their ability to distinguish cathinones from common adulterants further enhances their utility in the field. nih.gov

Paper-Based Lab-on-a-Chip (LOC) Devices: Microfluidic devices, such as "Origami Chips," represent a low-cost, portable solution for rapid screening. mmu.ac.uk A paper-based LOC device using colorimetric detection was developed for mephedrone and its main metabolite, achieving clinically relevant limits of detection in under three minutes. mmu.ac.uk Such devices hold immense promise for on-site testing in both forensic and clinical settings due to their simplicity and cost-effectiveness. mmu.ac.uk

Ambient Ionization for Rapid Screening: The speed of AIMS techniques like PS-MS makes them inherently suitable for rapid screening scenarios. The ability to analyze a fingerprint for mephedrone metabolites in a fraction of the time required for traditional extraction and chromatography highlights its potential to revolutionize sample triage in forensic investigations. rsc.org

Table 2: Features of Rapid Screening Methods for Cathinone (B1664624) Metabolites

| Method | Portability | Analysis Speed | Primary Advantage |

|---|---|---|---|

| Portable DPV | High (Handheld devices) | Minutes | On-site electrochemical "fingerprinting" of substances. acs.org |

| Lab-on-a-Chip | High (Disposable paper chips) | < 3 minutes | Extremely low cost and ease of use for colorimetric detection. mmu.ac.uk |

| Ambient Ionization MS | Moderate (Benchtop but fast) | Seconds per sample | Direct analysis of evidence with no sample preparation. rsc.org |

Advanced Chemometric Approaches for Data Analysis and Pattern Recognition

The complexity of data generated by modern analytical instruments necessitates the use of advanced statistical tools. Chemometrics plays a vital role in extracting meaningful information from datasets, identifying patterns, and classifying substances.

In the context of synthetic cathinone analysis, chemometrics has been powerfully combined with electrochemical techniques. acs.orgnih.gov Multivariate statistical methods, including Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) , are applied to the voltammetric data generated by DPV. acs.orgnih.govacs.org This approach allows for the classification of different synthetic cathinones into distinct groups based on their unique electrochemical profiles. nih.gov This is particularly valuable for tentatively identifying new or unknown analogues by comparing their data profile to established clusters.

Furthermore, chemometric tools are employed in the method development phase itself. nih.govresearchgate.net Experimental design and optimization strategies can rationally identify the ideal experimental conditions (e.g., pH of the electrolyte) to maximize the sensitivity and selectivity of the analytical method for a target compound or class. nih.govresearchgate.net For a metabolite like 4-Carboxy-Mephedrone Hydrochloride, these approaches could be used to build robust models that can distinguish it from the parent mephedrone and other related metabolites, even in complex biological matrices.

Table 3: Application of Chemometric Tools in Synthetic Cathinone Analysis

| Chemometric Technique | Application | Purpose |

|---|---|---|

| Principal Component Analysis (PCA) | Data Reduction & Visualization | To identify the key variables (e.g., peak potentials) in electrochemical data that differentiate between various cathinones. acs.org |

| Hierarchical Cluster Analysis (HCA) | Classification | To group unknown synthetic cathinones with known compounds based on the similarity of their analytical signals. nih.gov |

| Experimental Design | Method Optimization | To systematically vary experimental parameters (e.g., pH, electrode type) to achieve the best analytical performance. nih.govresearchgate.net |

Research Gaps in the Comprehensive Understanding of this compound's Role in Forensic Chemical Science

Despite progress in its detection, significant research gaps remain in the forensic understanding and application of this compound analysis.

Analyte Stability and Degradation: A critical and under-researched area is the stability of mephedrone metabolites in biological samples. One study revealed that 4-Carboxy-Mephedrone is particularly unstable in whole blood stored at +4°C, losing nearly 50% of its initial concentration after 10 days. kcl.ac.uk While more stable at -20°C, this inherent instability poses a significant challenge to forensic toxicology. kcl.ac.uk There is a pressing need to understand the chemical mechanisms behind this degradation to establish validated protocols for sample collection, transport, and storage that guarantee the integrity of the analyte from collection to analysis.

Full Metabolic Profiling and Quantification: While 4-Carboxy-Mephedrone is a known Phase I metabolite, the complete metabolic fate of mephedrone is complex and not fully elucidated in humans. researchgate.netnih.gov Studies have identified other novel metabolites, including a succinyl conjugate, suggesting that additional, uncharacterized metabolic pathways exist. researchgate.net A comprehensive understanding of the quantitative importance of each metabolic route, including the formation of 4-Carboxy-Mephedrone, is lacking. This knowledge is essential for accurately interpreting toxicological results.

Specificity of Rapid Screening Methods: Many of the emerging rapid and on-site screening methods are designed to detect the broader class of synthetic cathinones or the parent compound, mephedrone. acs.orgmmu.ac.uk A significant gap exists in the development of highly selective and sensitive rapid tests that can specifically target and identify key metabolites like 4-Carboxy-Mephedrone. Such a tool would provide a more definitive and non-refutable indicator of consumption, as the metabolite is not present in the street drug.

Establishment as a Definitive Biomarker: Research has shown that the 4-carboxy metabolite (4-COOH-MC) is pharmacologically inactive at monoamine transporters. frontiersin.orgnih.gov This finding presents both a challenge and an opportunity. While it may not contribute to the toxicological effects, its presence is a definitive marker of metabolism. Further research is needed to establish its detection window and excretion profile to validate its use as a reliable long-term biomarker of mephedrone intake, independent of the parent drug's detection.

Availability of Certified Reference Materials: The accurate validation of quantitative analytical methods is dependent on the availability of high-purity certified reference materials (CRMs). A lack of commercially available CRMs for all mephedrone metabolites, including 4-Carboxy-Mephedrone and its corresponding deuterated internal standards, hinders the ability of laboratories worldwide to develop and harmonize fully quantitative and validated assays. kcl.ac.uk

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.